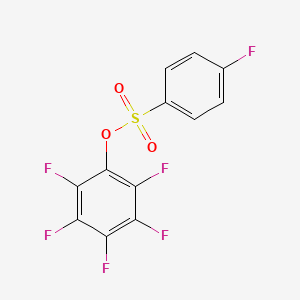

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

Descripción

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group attached to a 4-fluorobenzenesulfonate moiety. This compound exhibits unique electronic properties due to the electron-withdrawing effects of the fluorine substituents, which enhance its stability and reactivity in specific applications, such as analytical chemistry and synthetic intermediates . Its synthesis likely involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol or a related precursor, analogous to methods described for structurally similar compounds .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXRWOGAFUFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219967 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-58-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.

Análisis De Reacciones Químicas

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Common reagents used in these reactions include bases like sodium hydroxide and acids like sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is utilized as a versatile reagent in organic synthesis. Its high reactivity due to the presence of multiple fluorine atoms allows for selective reactions in the formation of complex molecular structures.

1.1. Fluorination Reactions

Fluorinated compounds are crucial in pharmaceuticals and agrochemicals. The compound serves as a fluorinating agent that can introduce fluorine into organic molecules, enhancing their biological activity and stability.

1.2. Sulfonation Reactions

The sulfonate group in this compound enables sulfonation reactions that are essential for synthesizing sulfonamide drugs and other biologically active compounds.

2.1. Polymer Chemistry

In polymer science, this compound is used to modify polymer surfaces to enhance their chemical resistance and thermal stability. The incorporation of fluorinated groups leads to materials with improved hydrophobicity and oleophobicity.

2.2. Coatings and Films

Fluorinated compounds are often used in coatings to provide water and stain resistance. This compound can be applied in formulating protective coatings for various substrates.

Proteomics Research

In proteomics, this compound is employed for labeling proteins and peptides. The unique properties of fluorinated groups allow for enhanced detection methods using mass spectrometry.

3.1. Case Study: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling specific amino acids within proteins for subsequent analysis via liquid chromatography-mass spectrometry (LC-MS). This method provided higher sensitivity compared to traditional labeling techniques.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Fluorination and sulfonation reactions | Enhanced reactivity and selectivity |

| Material Science | Polymer modification | Improved chemical resistance and stability |

| Coatings | Protective coatings | Water and stain resistance |

| Proteomics Research | Protein labeling | Increased sensitivity in detection methods |

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The presence of multiple fluorine atoms enhances its electrophilic character, making it highly reactive towards nucleophiles. This reactivity is exploited in the modification of proteins and peptides, where the compound forms covalent bonds with nucleophilic amino acid residues .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound is compared below with key analogs differing in the substituents on the benzenesulfonate group:

Key Observations :

- Electron-Withdrawing Effects : The pentafluorophenyl group in all analogs enhances electron-deficient character, improving stability under acidic or oxidative conditions .

- Substituent Influence : The 4-fluoro group in the target compound offers moderate electron withdrawal, whereas analogs like the 2,4,6-trimethyl variant (electron-donating methyl groups) exhibit reduced reactivity in electrophilic substitutions .

- Functional Group Diversity : The boronic acid derivative () diverges significantly, enabling metal-catalyzed cross-coupling reactions, unlike sulfonate esters .

Reactivity and Stability

- Hydrolytic Stability : Sulfonate esters like the target compound are generally more hydrolytically stable than sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride in ) due to the absence of labile leaving groups .

- Thermal Stability: The pentafluorophenyl group’s electron-withdrawing nature increases thermal resistance compared to non-fluorinated analogs .

Actividad Biológica

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate (CAS Number: 885950-58-3) is an organic compound notable for its application in biochemical research. With a molecular formula of C12H4F6O3S and a molecular weight of 342.21 g/mol, this sulfonate ester is primarily utilized as a reagent in proteomics to modify proteins and peptides, thereby facilitating the study of protein interactions and enzymatic functions .

The compound is characterized by its fluorinated aromatic structure, which enhances its reactivity and solubility in biological systems. The presence of multiple fluorine atoms contributes to its unique biochemical properties, allowing it to interact with various biomolecules effectively.

This compound acts through several mechanisms:

- Covalent Bond Formation : The sulfonate ester group can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to alterations in enzyme conformation and activity, impacting their catalytic functions.

- Enzyme Inhibition/Activation : By binding to the active sites of enzymes, this compound can function as either an inhibitor or an activator. Such binding may modulate the enzyme's activity, influencing metabolic pathways.

- Gene Expression Modulation : The compound may also interact with regulatory proteins, affecting their function and subsequently influencing gene expression.

Biochemical Interactions

The biological activity of this compound has been explored in various studies:

- Protein Modification : It is employed in the modification of proteins to study protein-protein interactions and protein-ligand binding dynamics. This is particularly relevant in proteomics where understanding these interactions is crucial for elucidating cellular mechanisms .

- Enzymatic Studies : Research indicates that this compound can significantly affect enzyme kinetics by altering substrate affinity or turnover rates through its interaction with enzyme active sites.

Case Studies

Several case studies highlight the compound's utility in biological research:

- Proteomics Applications : In a study focusing on protein modifications using sulfonate esters, researchers demonstrated that this compound could effectively label specific amino acid residues in target proteins. This labeling was instrumental in mapping protein interaction networks and understanding post-translational modifications .

- Enzyme Activity Inhibition : A specific case involved the assessment of this compound's inhibitory effects on a particular enzyme involved in metabolic pathways. The results indicated that at concentrations around 50 μM, significant inhibition was observed without affecting cell viability .

Metabolic Pathways

The metabolism of this compound typically involves hydrolysis into phenolic and sulfonic acid derivatives. These metabolites can further participate in various biochemical reactions within the cell:

- Hydrolysis Products : The hydrolysis process leads to products that may exhibit distinct biological activities compared to the parent compound.

- Impact on Metabolic Flux : The presence of these metabolites can influence overall metabolic flux within cellular pathways by interacting with other enzymes and cofactors.

Transport and Distribution

The transport mechanisms for this compound within biological systems include:

- Cellular Uptake : It can enter cells via passive diffusion or active transport mechanisms facilitated by specific transport proteins.

- Subcellular Localization : Once inside the cell, its localization can vary based on targeting signals or modifications. This localization is critical for determining its biological effects as it influences interactions with cellular components .

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Covalent Bond Formation | Forms covalent bonds with nucleophilic residues on enzymes and proteins |

| Enzyme Modulation | Acts as an inhibitor or activator affecting enzyme kinetics |

| Gene Expression | Modulates activity of regulatory proteins influencing gene expression |

| Metabolism | Undergoes hydrolysis producing biologically active metabolites |

| Transport Mechanisms | Mediated by passive diffusion or active transport; localized in specific cellular compartments |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl sulfonate esters, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pentafluorophenyl sulfonate esters typically involves coupling reactions between pentafluorophenol derivatives and sulfonyl chlorides. For example, in related compounds (e.g., pentafluorophenyl isonicotinate), yields vary significantly depending on the activating reagents used. A 72% yield was achieved using direct coupling between isonicotinic acid and pentafluorophenol, while a 97% yield was reported using pentafluorophenol with isocyanato chloride under anhydrous conditions . Key factors include stoichiometry, solvent choice (e.g., dichloromethane or THF), and reaction temperature (often 0–25°C). Purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. How can researchers characterize the electronic effects of the pentafluorophenyl group in sulfonate esters using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for analyzing electronic effects. For example, NMR can reveal deshielding effects due to electron-withdrawing fluorine atoms, while NMR of adjacent aromatic protons (e.g., in the 4-fluorobenzenesulfonate moiety) shows splitting patterns influenced by substituents. X-ray crystallography (as seen in Zn(CF) structures) provides bond-length data to assess steric and electronic interactions . Computational methods like Density Functional Theory (DFT) can model charge distribution and predict reactivity trends.

Q. What safety protocols are recommended for handling fluorinated sulfonate esters, given their potential hazards?

- Methodological Answer : Fluorinated compounds often require strict safety measures due to their thermal instability and potential toxicity. Safety Data Sheets (SDS) for analogous compounds (e.g., 2,3,4,5,6-pentafluoroaniline trifluoromethanesulfonate) recommend using fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents (e.g., silica gel), and waste must be disposed of as hazardous fluorinated waste . Storage at 0–6°C in airtight containers prevents decomposition .

Advanced Research Questions

Q. How does the electron-deficient nature of the pentafluorophenyl group influence its reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of the pentafluorophenyl group enhances electrophilic character, making it reactive in Suzuki-Miyaura couplings. For instance, bis(pentafluorophenyl)borane (B(CF)) acts as a Lewis acid catalyst in such reactions, stabilizing transition states via π-backbonding . Kinetic studies using in situ NMR or mass spectrometry can track intermediate formation. Researchers should optimize ligand-to-metal ratios and solvent polarity (e.g., toluene vs. DMF) to balance reactivity and stability.

Q. What strategies resolve contradictions in reported catalytic activity data for pentafluorophenyl-containing metal complexes?

- Methodological Answer : Discrepancies in catalytic activity (e.g., for Zn(CF)) may arise from impurities or ligand dissociation. High-purity synthesis (e.g., sublimation purification to 99% ) and rigorous characterization (e.g., elemental analysis, X-ray diffraction) are critical. Comparative studies under controlled conditions (temperature, solvent, substrate scope) can isolate variables. For example, catalytic efficiency in olefin polymerization should be tested using standardized monomer feeds and initiator concentrations.

Q. How can computational modeling predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in pentafluorophenyl sulfonates?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces to identify electron-deficient sites. For 2,3,4,5,6-pentafluorophenyl 4-fluorobenzenesulfonate, the para-fluorine on the benzenesulfonate group may direct nucleophiles to specific positions. Solvent effects (modeled via COSMO-RS) and transition-state analysis (IRC calculations) refine predictions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.